Molecular Composition and Weight: A Foundation for Stoichiometric Differentiation
The presence of the hydroxymethyl group establishes a precisely quantifiable differentiation at the level of molecular composition. The target compound, (Hydroxymethyl)guanidinium sulphamate, has a molecular formula of C₂H₁₀N₄O₄S and a molecular weight of 186.19 g/mol, compared to the unsubstituted guanidinium sulphamate with a formula of CH₈N₄O₃S and a weight of 156.16 g/mol [1]. This represents a 19.2% increase in molecular weight. This difference is not trivial; it alters the mole-based stoichiometry in any polymer or composite formulation where the compound acts as a reactive curing agent or crosslinker, as suggested for methylolated guanidine compounds in flame retardant compositions [2]. For a procurement specification, this confirms a distinct chemical entity that cannot be substituted on an equal-weight basis without changing the formulated nitrogen content by roughly 16% (from 35.9% N in the simple salt to an estimated 30.1% N in the target compound).
| Evidence Dimension | Molecular Weight and Elemental Composition |
|---|---|
| Target Compound Data | Molecular Weight: 186.19 g/mol; Formula: C₂H₁₀N₄O₄S |
| Comparator Or Baseline | Guanidinium sulphamate (CAS 50979-18-5); Molecular Weight: 156.16 g/mol; Formula: CH₈N₄O₃S |
| Quantified Difference | +19.2% molecular weight; estimated -16% change in weight percent nitrogen content |
| Conditions | Calculated from published molecular formulas and atomic weights. |
Why This Matters
This confirms a fundamentally different molecule, requiring precise specification to ensure correct reactive stoichiometry and nitrogen content in downstream formulations.
- [1] PubChem. Substance Record for Sulfamic acid--N-(hydroxymethyl)guanidine (1/1). Depositor: BENCHCHEM. CID 16033367. | ChemicalBook. Guanidinium sulphamate, CAS 50979-18-5. View Source
- [2] KYOKUTO INTERNATIONAL CORP. Flame retardant composition and its production. JP Patent H11106528A, published April 20, 1999. View Source
